N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-oxo-2H-chromene-3-carboxamide
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Description
The compound “N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-oxo-2H-chromene-3-carboxamide” belongs to the class of 1,2,4-oxadiazoles . Oxadiazoles are heterocyclic compounds that contain an oxygen atom and two nitrogen atoms within a five-membered ring . They are known for their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, including the compound , often involves the reaction of (5-substituted-2-oxobenzothiazolin-3-yl)-acetohydrazide with various aromatic acids . Another method involves the thermolysis of hydrazine .Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazoles, such as the compound , is characterized by a five-membered ring that contains one oxygen atom, two nitrogen atoms, and two carbon atoms . The presence of electronegative nitrogen and oxygen atoms in the ring structure allows for the formation of hydrogen bonds .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazoles are diverse and depend on the specific substituents present on the ring. For instance, the reaction of (5-substituted-2-oxobenzothiazolin-3-yl)-acetohydrazide with various aromatic acids leads to the formation of new 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methy])benzo[d]thiazol-2(3H)-ones .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazoles can vary depending on the specific substituents present on the ring. For instance, a compound with a similar structure, (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol, has a molecular weight of 142.16 and is a solid at room temperature .Future Directions
The future directions for research on 1,2,4-oxadiazoles, including the compound , are promising. Given their broad range of chemical and biological properties, these compounds have potential for further refinement and development as anti-infective agents . Additionally, their potential for positive oral bioavailability makes them attractive candidates for drug development .
Properties
IUPAC Name |
N-methyl-2-oxo-N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-10(2)15-18-14(19-24-15)9-20(3)16(21)12-8-11-6-4-5-7-13(11)23-17(12)22/h4-8,10H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGMBZWDMMFYPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)CN(C)C(=O)C2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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